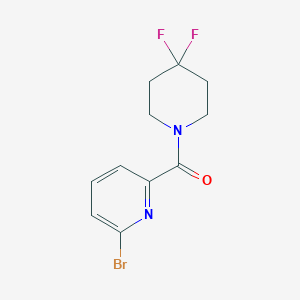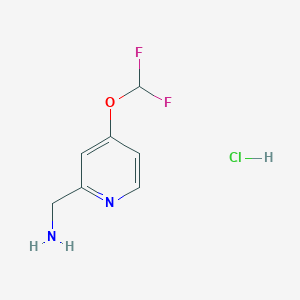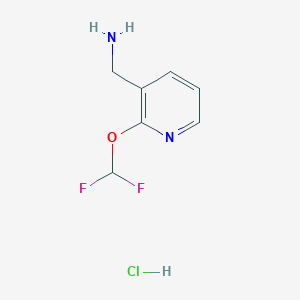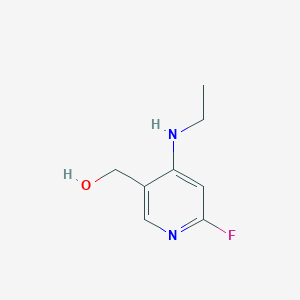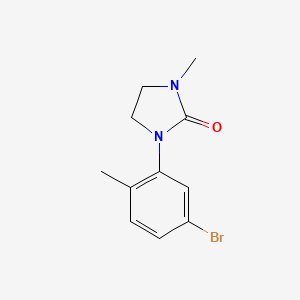
1-(5-Bromo-2-methylphenyl)-3-methylimidazolidin-2-one
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)-3-methylimidazolidin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Substituted Benzimidazoles : Utilizing o-Bromophenyl isocyanide (1-Br) with primary amines under CuI catalysis leads to the creation of 1-substituted benzimidazoles. This method is noted for its moderate to good yields, making it significant in the synthesis of various benzimidazole derivatives (Lygin & Meijere, 2009).
Reactions with Nucleophilic Reagents : Bromo-1-phenyl and bromo-1-(4-methylphenyl) compounds undergo transformations with nucleophiles like morpholine, resulting in the formation of amino-aryl-bromo-dichlorobutenones. This showcases the compound's reactivity with various nucleophiles, indicating its utility in organic synthesis (Potkin, Petkevich, & Kurman, 2007).
Antimicrobial Agent Synthesis : The compound has been utilized in the synthesis of 1-arylimidazolidine-2-thiones, which further lead to the creation of 1-aryl-2-methylthio-imidazolines. These compounds have shown significant antimicrobial activities, marking the compound's relevance in medicinal chemistry (Sztanke et al., 2006).
X-Ray Crystal Structure Analysis : The compound has been used in studies to understand the crystal structure of related chemical entities. This is crucial for the development of new compounds with desired physical and chemical properties (Iyengar et al., 2005).
Biomedical Research
Prodrug System for Hypoxic Tissues : Research shows its potential as a bioreductively activated prodrug system. This system could be utilized for selective drug delivery to hypoxic tissues, important in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).
Pharmacological Studies : The compound has been investigated in preliminary pharmacological studies, indicating its potential in the development of new pharmaceuticals (Saettone & Nuti, 1968).
Antihypertensive Activity : Derivatives of the compound have been synthesized and evaluated for their antihypertensive activity, contributing to cardiovascular drug research (Sharma, Kohli, & Sharma, 2010).
Anticancer and Anti-HCV Agents : Novel derivatives have been synthesized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the compound's versatility in the development of various therapeutic agents (Küçükgüzel et al., 2013).
Propiedades
IUPAC Name |
1-(5-bromo-2-methylphenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-4-9(12)7-10(8)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRVOODVHAIMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCN(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


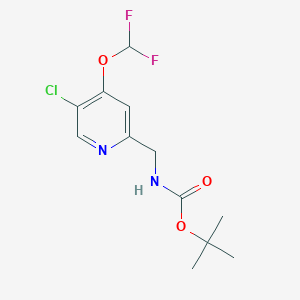

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
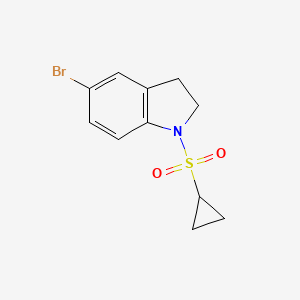
![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)
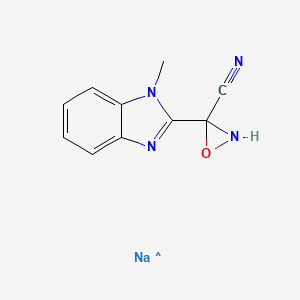
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)

![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)
